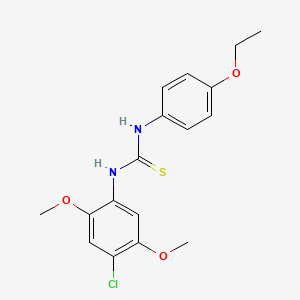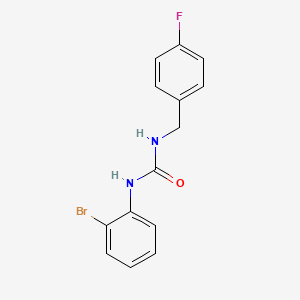![molecular formula C12H16N4OS B4772796 3-[(4-propoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B4772796.png)
3-[(4-propoxybenzyl)thio]-4H-1,2,4-triazol-4-amine
Vue d'ensemble
Description
3-[(4-propoxybenzyl)thio]-4H-1,2,4-triazol-4-amine, commonly known as PBT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBT is a triazole-based compound that has shown promising results in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of PBT is not fully understood, but studies have suggested that it works by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. PBT has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. PBT has also been shown to inhibit the activity of tubulin, a protein involved in cell division. Furthermore, PBT has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
PBT has been shown to have various biochemical and physiological effects on cells and organisms. Studies have shown that PBT can induce cell cycle arrest and apoptosis in cancer cells. PBT has also been shown to inhibit the growth and proliferation of bacteria and parasites. Furthermore, PBT has been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
PBT has several advantages for lab experiments, including its high potency and selectivity towards specific targets. PBT is also relatively easy to synthesize and can be obtained in high yields. However, PBT has some limitations, including its low solubility in water and its potential toxicity towards non-target cells and organisms.
Orientations Futures
For research on PBT include the development of more efficient synthesis methods, the identification of new targets, and the evaluation of its efficacy and safety in animal models.
Applications De Recherche Scientifique
PBT has shown potential applications in various fields of scientific research, particularly in medicinal chemistry. Studies have shown that PBT exhibits significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. PBT has also shown potential in the treatment of infectious diseases such as tuberculosis and malaria. Furthermore, PBT has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3-[(4-propoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c1-2-7-17-11-5-3-10(4-6-11)8-18-12-15-14-9-16(12)13/h3-6,9H,2,7-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSALUUHCUUKOLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CSC2=NN=CN2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-propoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N-[4-oxo-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4772727.png)
![5-({[3-(4-chlorophenoxy)-5-nitrophenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4772734.png)
![2-{4-[(6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-1-piperazinyl}-4-methylquinoline](/img/structure/B4772740.png)
![N-isopropyl-1'-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4772748.png)
![N-[3-(acetylamino)phenyl]-3-(propionylamino)benzamide](/img/structure/B4772758.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-ethylbutanamide](/img/structure/B4772766.png)
![N-[5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methylphenyl]benzamide](/img/structure/B4772773.png)

![N-{2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy]ethyl}acetamide](/img/structure/B4772781.png)


![4-({3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4772803.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B4772807.png)
